molecular formula C9H9BrFNO B11927586 3-(4-Bromo-2-fluorophenoxy)azetidine

3-(4-Bromo-2-fluorophenoxy)azetidine

Cat. No.: B11927586
M. Wt: 246.08 g/mol
InChI Key: IUBGLOJORVPFGQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrFNO It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine typically involves the reaction of 4-bromo-2-fluorophenol with azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenoxy)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-(4-Bromo-2-fluorophenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)azetidine: Similar structure but lacks the bromine atom.

    3-(4-Bromo-3-fluorophenoxy)azetidine: Similar structure with a different position of the fluorine atom.

Uniqueness

3-(4-Bromo-2-fluorophenoxy)azetidine is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9BrFNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

IUBGLOJORVPFGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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